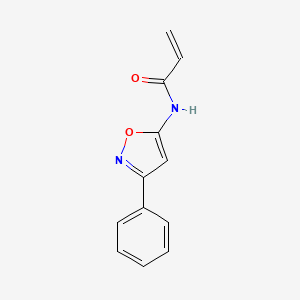

N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of oxazol-5-one derivatives, which have multi-functional properties, is typically achieved through a classical process known as Erlenmeyer-Plöchl Azlactone Synthesis . This method has been used to synthesize various oxazol-5-one derivatives .

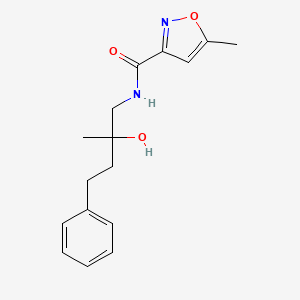

Molecular Structure Analysis

The molecular structure of oxazol-5-one derivatives is characterized by a 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The packing of these molecules is consolidated by C—H O, C—H, and very weak aromatic – stacking interactions .

Chemical Reactions Analysis

Oxazole derivatives are known for their wide range of biological activities, which has led researchers to synthesize various oxazole derivatives and screen them for their various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of oxazol-5-one derivatives can vary depending on the specific derivative and its functional groups . For instance, absorption and emission characteristics were determined in solvents that have different polarities . Difference in maximum absorption and emission wavelengths of the molecules related to solvent polarities were observed at around 6–7 nm and 35–36 nm respectively .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide: is a compound that has been explored for its potential in medicinal chemistry due to its oxazole moiety. Oxazoles are known for their wide spectrum of biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects . This compound could serve as an intermediate for synthesizing new chemical entities with therapeutic potentials.

Pharmacology

In pharmacology, the compound’s derivatives could be investigated for their drug-like properties. For instance, oxazole derivatives have been incorporated into drugs such as aleglitazar (antidiabetic) and oxaprozin (COX-2 inhibitor) . Research could focus on the synthesis of analogs of N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide to evaluate their pharmacological activities.

Biology

The biological applications of this compound may include studies on its interaction with biological macromolecules. The oxazole ring is a common feature in many biologically active molecules, and its incorporation into new compounds can lead to the discovery of molecules with unique biological properties .

Chemistry

Chemically, N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide can be used as a building block for the synthesis of complex molecules. Its reactive sites allow for various chemical transformations that can lead to the creation of diverse molecular structures with potential applications in organic synthesis .

Biotechnology

In the field of biotechnology, this compound could be utilized in the development of biosensors or bioassays due to its potential for specific interactions with enzymes or proteins. The oxazole ring’s ability to bind to various biological targets makes it a candidate for designing molecules that can detect or measure biological activities .

Materials Science

Materials science could benefit from the unique properties of N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide . For example, oxazole derivatives have been used as fluorescent reagents and in the production of singlet oxygen, which is useful in photodynamic therapy and as a secondary scintillator in scintillation cocktails .

Wirkmechanismus

While the specific mechanism of action for “N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide” is not explicitly mentioned in the search results, it’s worth noting that oxazole derivatives have been found to exhibit a wide range of biological activities . For instance, some oxazole derivatives have been found to exhibit strong cytotoxic activity on certain cancerous cell lines .

Zukünftige Richtungen

The future directions for research on “N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, oxazole derivatives have been found to exhibit a wide range of biological activities, suggesting potential for therapeutic applications .

Eigenschaften

IUPAC Name |

N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-11(15)13-12-8-10(14-16-12)9-6-4-3-5-7-9/h2-8H,1H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHGOYHGLFJZOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=NO1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-phenyl-1,2-oxazol-5-yl)prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2905073.png)

![1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2905079.png)

![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2905083.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2905087.png)

![N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2905089.png)